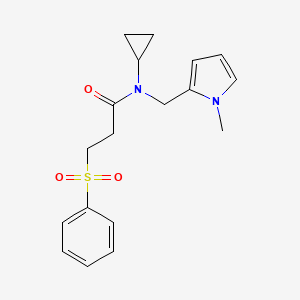

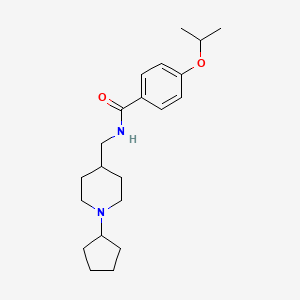

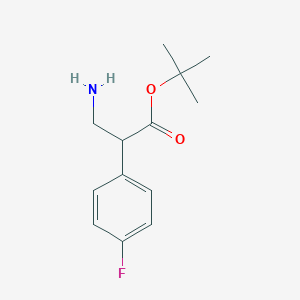

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of type 2 diabetes.

科学的研究の応用

Cyclopropane as a Structural Element in Medicinal Chemistry

Cyclopropanes are integral to medicinal chemistry due to their unique spatial, electronic properties, and high metabolic stability. This stability makes them an attractive feature in the design of drug compounds, as illustrated by the development of methods for the direct cyclopropyl group transfer onto nitrogen atoms in heterocycles or amides, highlighting their significance in pharmaceutical research Gagnon et al., 2007.

Synthesis of Polyalkylated Cyclopropane Derivatives

Research efforts have been directed towards the enantioselective synthesis of cyclopropanes, with new methodologies continuing to evolve. Techniques such as halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, nucleophilic addition/ring closure sequence, and the hydro and carbometalation reaction of strained cyclopropene derivatives are pivotal. These methods underline the ongoing innovation in synthesizing enantiomerically enriched cyclopropanes for diverse scientific applications Abramovitch et al., 2008.

N-Radical-Initiated Cyclization and Sulfur Dioxide Insertion

An N-radical-initiated cyclization process that involves the sulfonylation of unactivated alkenes through the insertion of sulfur dioxide under photoinduced catalyst-free conditions has been developed. This method efficiently produces sulfonated 3,4-dihydro-2H-pyrroles, showcasing a novel approach in cyclization reactions that can be employed in synthetic chemistry for generating structurally diverse compounds Mao et al., 2017.

Antimicrobial Applications of Sulfonamide Moieties

The synthesis of heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial agents has been explored. This research highlights the potential of incorporating cyclopropane and related structures in developing new antimicrobial agents, demonstrating the broader applicability of these compounds in addressing resistance issues in microbial pathogens Darwish et al., 2014.

特性

IUPAC Name |

3-(benzenesulfonyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-19-12-5-6-16(19)14-20(15-9-10-15)18(21)11-13-24(22,23)17-7-3-2-4-8-17/h2-8,12,15H,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFPDTBEQTYGIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)

![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)